6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-amino-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQNNHBRSZXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This leads to the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
The compound is explored for its potential medicinal applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydropyrimidine-dione core allows for extensive substitution patterns, which modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Research Findings and Implications
Electronic and Lipophilic Effects
- This substitution is common in antimicrobial and anticancer agents .
- Compound C (4-OCH₃) : The methoxy group improves aqueous solubility compared to the methyl group in Compound A, which could enhance bioavailability in drug formulations .
Functional Group Additions
- Compound D (Ethylamino at Position 5): The ethylamino group introduces an additional hydrogen-bonding site, which may improve binding affinity to biological targets. Such modifications are critical in optimizing kinase inhibitors .
- Compound E (CF₃) : Fluorination is a strategic modification to resist oxidative metabolism, prolonging half-life in vivo. This is exemplified in fluorinated pharmaceuticals like 5-fluorouracil derivatives .
Substituent Steric Effects
- Compound B vs.
Biological Activity
6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
The structure features a tetrahydropyrimidine ring with an amino group and a methylphenyl substituent, which may influence its interaction with biological targets.
Antioxidant Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant antioxidant properties. A study demonstrated that certain analogs could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Neuroprotective Effects
Neuroprotective activity is another area of interest. Compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. In particular, the inhibition of MAO-B has been associated with neuroprotective effects against dopaminergic neurotoxicity .
Anticancer Activity
The compound's anticancer potential has also been explored. Analogous compounds have shown inhibitory effects on cell proliferation in various cancer cell lines. For instance, pyrimidine derivatives have been reported to inhibit the proliferation of A431 vulvar epidermal carcinoma cells significantly .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. Studies suggest that it may interact with cellular receptors or enzymes that regulate these processes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity Study | Demonstrated significant free radical scavenging ability in vitro. |
| Neuroprotective Study | Inhibition of MAO-B correlated with reduced neurotoxicity in animal models. |
| Anticancer Study | Significant reduction in cell viability in A431 carcinoma cells at concentrations above 25 µM. |
Case Study: Neuroprotection Against MPTP-Induced Toxicity
In a specific case study involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), it was found that certain tetrahydropyrimidine derivatives could mitigate the neurotoxic effects associated with MPTP administration in mice. The study highlighted the importance of MAO-B inhibition as a protective mechanism against dopaminergic neuron damage .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 6-amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione with high purity?
- Methodological Answer : The compound can be synthesized via Biginelli-like condensation reactions using substituted benzaldehydes, urea/thiourea, and β-keto esters under acidic conditions. For example, microwave-assisted synthesis reduces reaction time (20–30 minutes) and improves yields (75–85%) compared to conventional reflux (6–8 hours, 60–70% yields) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) ensures >95% purity. Characterization by H/C NMR and LC-MS is critical to confirm structural integrity .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : H NMR (DMSO-d6) typically shows peaks at δ 2.35 (singlet, CH3 from 4-methylphenyl), δ 4.10 (multiplet, N-CH2), and δ 8.20 (broad, NH2). IR confirms carbonyl stretches (C=O) at 1680–1720 cm⁻¹.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the pyrimidine ring and 4-methylphenyl group (e.g., 85–90°), influencing molecular packing. Hydrogen-bonding networks (N–H···O) stabilize the lattice .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C.
- pH Sensitivity : Hydrolysis of the pyrimidine-dione ring occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies (HPLC monitoring over 24 hours) recommend storage at pH 6–8 in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase (DHFR). Key parameters: grid box centered on the active site (20 ų), Lamarckian genetic algorithm.
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability. For example, hydrogen bonds between the amino group and Asp27 residue of DHFR enhance affinity (ΔG = −8.2 kcal/mol) .
- Validation : Compare with in vitro IC50 values (e.g., 12.5 µM against DHFR) .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Optimization : Standardize protocols (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity). For example, discrepancies in IC50 values may arise from cell line variability (HeLa vs. MCF-7).
- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment. A study showed upregulation of pro-apoptotic Bax (3.5-fold) and downregulation of Bcl-2 (0.4-fold) in cancer cells, clarifying cytotoxic mechanisms .
Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Formulation : Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to increase aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL).
- Prodrug Design : Introduce ester groups (e.g., acetyl) at the 6-amino position, hydrolyzed in vivo by esterases. Pharmacokinetic studies in rats showed a 3.2-fold increase in AUC compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
